molecular formula C10H6FNOS B1520586 2-(4-Fluorophenyl)thiazole-5-carbaldehyde CAS No. 914348-80-4

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Cat. No. B1520586
CAS RN: 914348-80-4
M. Wt: 207.23 g/mol
InChI Key: FPMAURQPBMLMSS-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C10H6FNOS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)thiazole-5-carbaldehyde” consists of a thiazole ring attached to a fluorophenyl group and a carbaldehyde group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Antinociceptive and Anti-inflammatory Activity

Thiazole derivatives have been used in the synthesis of compounds with potential antinociceptive (pain-relieving) and anti-inflammatory activities. These properties are significant for developing new medications to treat pain and inflammation-related conditions .

Antimicrobial Agents

Thiazoles are known for their antimicrobial properties. They can be used to create compounds that act against various microorganisms, which is crucial in the fight against infectious diseases .

Anticancer Agents

Some thiazole compounds have been identified to have anticancer properties. They are used in synthesizing agents that can inhibit the growth of cancer cells, offering a pathway for new cancer treatments .

Antibacterial Therapeutics

Specific thiazole-based compounds have shown promising results as antibacterial therapeutics agents, particularly against E. coli. This application is vital in developing new antibiotics .

Antioxidant Agents

Thiazole derivatives can also serve as antioxidant agents. They help in preventing oxidative stress, which is linked to various chronic diseases .

Synthesis of Substituted Pyrazolines

Thiazoles are used in synthesizing substituted pyrazolines, which have applications ranging from antidepressants to being present in vitamins and pigments found in plants and animals .

Safety And Hazards

Specific safety and hazard information for “2-(4-Fluorophenyl)thiazole-5-carbaldehyde” is not provided in the available resources. It’s recommended to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMAURQPBMLMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiazole-5-carbaldehyde (5.0 g, 26.04 mmol) in toluene (150 mL) and ethanol (75 mL) was added (4-fluorophenyl)boronic acid (7.29 g, 52.08 mmol), 2M sodium carbonate solution (73.58 mL), Pd(PPh3)4 (1.5 g, 1.3 mmol) under argon atmosphere. The resulting mixture was heated at 85° C. for 6 h. The reaction mixture was concentrated under reduced pressure, the residue was diluted with water (150 mL), and extracted with ethyl acetate (5×500 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressures to obtain crude product. The crude product was purified by Combiflash® chromatography (Mobile phase: 10% ethyl acetate in hexane) to give 2-(4-fluorophenyl)thiazole-5-carbaldehyde as off-white solid (200 mg, 88% yield). 1H NMR (400 MHz, DMSO-d6): δ 10.06 (s, 1H), 8.74 (s, 1H), 8.14-8.11 (m, 2H), 7.39 (t, 2H); LC-MS m/z calculated for [M+H]+ 208.02. found 207.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
73.58 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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